5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile
CAS No.: 215713-41-0
Cat. No.: VC6320533
Molecular Formula: C10H10N2OS
Molecular Weight: 206.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 215713-41-0 |
---|---|
Molecular Formula | C10H10N2OS |
Molecular Weight | 206.26 |
IUPAC Name | 5-acetyl-6-methyl-2-methylsulfanylpyridine-3-carbonitrile |
Standard InChI | InChI=1S/C10H10N2OS/c1-6-9(7(2)13)4-8(5-11)10(12-6)14-3/h4H,1-3H3 |
Standard InChI Key | KIMNZROETLLYGU-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C(=N1)SC)C#N)C(=O)C |
Introduction
Chemical Architecture and Systematic Nomenclature
Tautomerism and Electronic Configuration
Quantum mechanical calculations suggest the nitrile group induces significant polarization, with Mulliken charges of +0.32 e on C3 and -0.45 e on N3. The methylsulfanyl moiety exhibits a hyperconjugative effect (+M), stabilizing the pyridine ring through resonance . Tautomeric forms remain negligible due to the absence of labile protons.
Synthetic Methodologies and Optimization
Alternative Pathways and Yield Enhancements
Microwave-assisted synthesis reduces reaction times by 60% (30 min vs. 4 h) while maintaining 72% yield. Solvent screening identifies N-methylpyrrolidone (NMP) as superior to DMF, enhancing thiocyanation efficiency to 81% .
Physicochemical and Spectroscopic Profiling
Thermodynamic Properties
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Solubility:
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DMSO: 48 mg/mL
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Ethanol: 12 mg/mL
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Water: <0.1 mg/mL
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logP: 1.82 (calculated via XLogP3)
Spectroscopic Signatures
Table 1: Key spectral data for 5-acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile
Technique | Characteristics |
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IR (KBr) | ν(C≡N) 2225 cm⁻¹, ν(C=O) 1680 cm⁻¹, ν(C-S) 680 cm⁻¹ |
¹H NMR | δ 2.45 (s, 3H, CH₃), δ 2.52 (s, 3H, SMe), δ 2.58 (s, 3H, COCH₃), δ 8.12 (s, 1H, H4) |
¹³C NMR | δ 25.6 (COCH₃), δ 26.8 (SMe), δ 29.4 (CH₃), δ 117.5 (C≡N), δ 158.2 (C2), δ 195.4 (C=O) |
MS (EI) | m/z 206 [M]⁺, 191 [M-CH₃]⁺, 163 [M-COCH₃]⁺ |
Reactivity and Derivative Synthesis
Nucleophilic Substitutions
The methylsulfanyl group undergoes facile displacement with oxygen nucleophiles:
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Methoxylation: K₂CO₃/MeOH (70°C, 8 h) replaces SMe with OMe (82% yield) .
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Aminolysis: Piperidine/EtOH (reflux, 6 h) installs NH₂ (68% yield).
Industrial and Pharmacological Applications
Pharmaceutical Intermediates
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Anticancer Agents: Chalcone derivatives (e.g., 9a) exhibit IC₅₀ = 3.2 µM against MCF-7 cells .
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Antimicrobials: Bipyridine dicarbonitriles (e.g., 15) show 90% growth inhibition of S. aureus at 128 µg/mL .
Material Science Applications
Coordination with Cu(II) forms luminescent complexes (λₑₘ = 485 nm) for OLED fabrication.
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